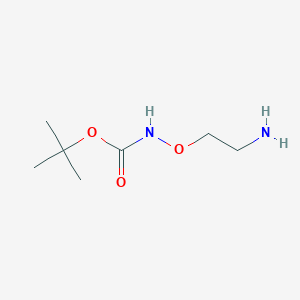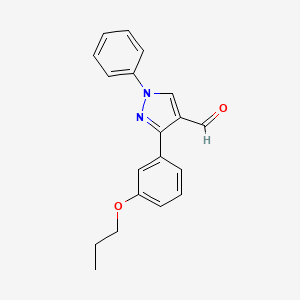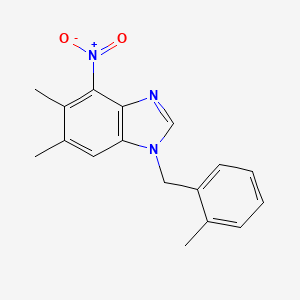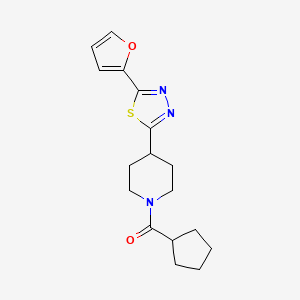
3-(4-Chloropyrazol-1-yl)-4,4,4-trifluorobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Chloropyrazol-1-yl)-4,4,4-trifluorobutanoic acid, also known as CPP, is a chemical compound that has gained significant attention in the field of scientific research. CPP has been shown to possess unique biochemical and physiological effects, making it a promising tool for studying various biological processes. In
Wirkmechanismus
3-(4-Chloropyrazol-1-yl)-4,4,4-trifluorobutanoic acid acts as a competitive antagonist for the NMDA receptor by binding to the receptor site and preventing the binding of glutamate. This inhibition of the NMDA receptor has been shown to affect various biological processes, including synaptic plasticity, learning, and memory. 3-(4-Chloropyrazol-1-yl)-4,4,4-trifluorobutanoic acid also inhibits the uptake of glutamate by astrocytes, which can lead to an increase in extracellular glutamate levels.
Biochemical and Physiological Effects:
3-(4-Chloropyrazol-1-yl)-4,4,4-trifluorobutanoic acid has been shown to have various biochemical and physiological effects. In addition to its role as an NMDA receptor antagonist and glutamate uptake inhibitor, 3-(4-Chloropyrazol-1-yl)-4,4,4-trifluorobutanoic acid has been shown to modulate the activity of other neurotransmitter receptors, including the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor and the kainate receptor. 3-(4-Chloropyrazol-1-yl)-4,4,4-trifluorobutanoic acid has also been shown to increase the release of dopamine in the nucleus accumbens, a region of the brain involved in reward and motivation.
Vorteile Und Einschränkungen Für Laborexperimente
3-(4-Chloropyrazol-1-yl)-4,4,4-trifluorobutanoic acid has several advantages as a research tool. It is a potent and selective antagonist for the NMDA receptor, making it a valuable tool for studying the role of this receptor in various biological processes. 3-(4-Chloropyrazol-1-yl)-4,4,4-trifluorobutanoic acid is also relatively stable and easy to handle, making it a convenient tool for lab experiments.
However, there are also limitations to the use of 3-(4-Chloropyrazol-1-yl)-4,4,4-trifluorobutanoic acid in lab experiments. 3-(4-Chloropyrazol-1-yl)-4,4,4-trifluorobutanoic acid has been shown to have off-target effects, particularly at high concentrations. Additionally, the effects of 3-(4-Chloropyrazol-1-yl)-4,4,4-trifluorobutanoic acid on biological processes can be complex and difficult to interpret, making it important to use 3-(4-Chloropyrazol-1-yl)-4,4,4-trifluorobutanoic acid in conjunction with other research tools.
Zukünftige Richtungen
There are several future directions for the use of 3-(4-Chloropyrazol-1-yl)-4,4,4-trifluorobutanoic acid in scientific research. One potential application is in the study of addiction and drug abuse. 3-(4-Chloropyrazol-1-yl)-4,4,4-trifluorobutanoic acid has been shown to increase dopamine release in the nucleus accumbens, making it a potential tool for studying the neurobiological mechanisms underlying addiction. Additionally, 3-(4-Chloropyrazol-1-yl)-4,4,4-trifluorobutanoic acid may have therapeutic potential for the treatment of various neurological and psychiatric disorders, including depression and schizophrenia.
Conclusion:
In conclusion, 3-(4-Chloropyrazol-1-yl)-4,4,4-trifluorobutanoic acid is a promising tool for scientific research, particularly in the field of neuroscience. Its unique biochemical and physiological effects make it a valuable tool for studying various biological processes. While there are limitations to its use in lab experiments, 3-(4-Chloropyrazol-1-yl)-4,4,4-trifluorobutanoic acid has several potential applications and future directions for research.
Synthesemethoden
The synthesis of 3-(4-Chloropyrazol-1-yl)-4,4,4-trifluorobutanoic acid involves a multi-step process that begins with the reaction of 4-chloropyrazole with 2,2,2-trifluoroethyl acrylate. This reaction produces an intermediate, which is then treated with a strong base to form 3-(4-Chloropyrazol-1-yl)-4,4,4-trifluorobutanoic acid. The final product is obtained through a purification process that involves recrystallization.
Wissenschaftliche Forschungsanwendungen
3-(4-Chloropyrazol-1-yl)-4,4,4-trifluorobutanoic acid has been widely used in scientific research, particularly in the field of neuroscience. Studies have shown that 3-(4-Chloropyrazol-1-yl)-4,4,4-trifluorobutanoic acid can be used as a competitive antagonist for the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory. 3-(4-Chloropyrazol-1-yl)-4,4,4-trifluorobutanoic acid has also been shown to be a potent inhibitor of glutamate uptake, which is important in regulating synaptic transmission.
Eigenschaften
IUPAC Name |
3-(4-chloropyrazol-1-yl)-4,4,4-trifluorobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF3N2O2/c8-4-2-12-13(3-4)5(1-6(14)15)7(9,10)11/h2-3,5H,1H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLSIWIYANZWHBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1C(CC(=O)O)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chloropyrazol-1-yl)-4,4,4-trifluorobutanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-(4-Methoxyphenoxy)propyl]-2-methylbenzimidazole](/img/structure/B3009626.png)


![2-[(4-Fluorophenyl)methylsulfanyl]-1-methylsulfonyl-4,5-dihydroimidazole](/img/structure/B3009629.png)


![7-Chloro-2-(2-(dimethylamino)ethyl)-1-(4-fluorophenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3009633.png)


![4-chloro-N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B3009638.png)


![(3Z)-3-[(2-hydroxy-3-methoxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B3009646.png)